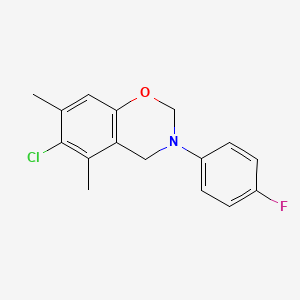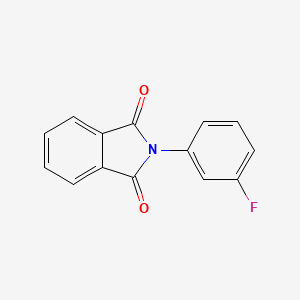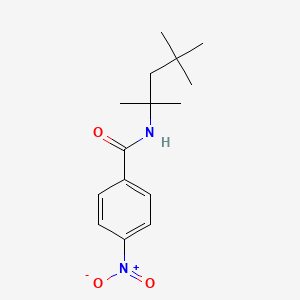![molecular formula C15H21N3O2 B5515847 8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5515847.png)
8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azaspirodecane derivatives, including compounds structurally similar to "8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione," involves multiple steps that often start from commercially available reagents. For example, derivatives have been synthesized from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, indicating a versatile approach to constructing the azaspirodecane scaffold (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
Crystallography and NMR studies provide detailed insights into the molecular structure of azaspirodecane derivatives. The crystal structure of related compounds reveals specific configurations and stereochemistry essential for biological activity. For instance, the structure of "8-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione derivatives" has been elucidated, showing how substituent patterns affect the overall molecular conformation and potentially the biological activities (Mane et al., 2020).
Chemical Reactions and Properties
Azaspirodecane derivatives participate in various chemical reactions, including the Castagnoli-Cushman reaction, which underlines their reactivity and functional group compatibility. These reactions are crucial for further chemical modifications and the synthesis of targeted derivatives with enhanced biological properties (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are vital for understanding the compound's behavior in biological systems. These properties are influenced by the molecular structure and can affect the compound's bioavailability and stability.
Chemical Properties Analysis
The chemical properties of "this compound" and its derivatives, including reactivity with biological targets, are foundational for their potential therapeutic applications. Studies have shown that certain azaspirodecane derivatives exhibit selective affinity towards serotonin receptors, demonstrating their potential as pharmacological agents (Obniska et al., 2006).
Aplicaciones Científicas De Investigación
Structural Analysis and Conformation
The solid-state structure of related compounds has been studied to understand their conformation and molecular geometry. For instance, one study investigated the solid-state conformer of buspirone free base, revealing chair and sofa conformations for the piperazinyl and glutarimide units, respectively (A. Kozioł, Z. Chilmonczyk, J. Cybulski, 2006). Another study focused on Alaptide, showing two connected rings with a piperazine-2,5-dione ring adopting a slight boat conformation and a five-membered ring in an envelope conformation, demonstrating the compound's complex structural features (J. Rohlíček et al., 2010).
Pharmacological Activity
Research has explored the pharmacological activity of derivatives of 8-azaspiro decane dione, focusing on their receptor affinity and potential therapeutic applications. For example, a study synthesized derivatives to determine their serotonin 5-HT1A and 5-HT2A receptor affinities, finding specific compounds exhibited significant receptor affinity, suggesting a role in developing treatments for neurological disorders (J. Obniska et al., 2006). Another study on BMY 7378, a compound structurally similar to the one , identified it as a selective antagonist of the alpha 1D-adrenoceptor subtype, indicating its potential for targeting specific receptor subtypes in therapeutic applications (A. Goetz et al., 1995).
Potential Therapeutic Applications
Further studies have explored the potential therapeutic applications of these compounds, such as their use in anticancer and antituberculosis (TB) treatments. One study synthesized 8-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione derivatives, evaluating their anticancer and anti-TB activity. Preliminary results indicated moderate to potent activity against various cancer cell lines, with some compounds showing significant activity against the MTBH37Rv strain, a cause of TB (Smita G. Mane et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-[(1-ethylpyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-2-17-8-5-12(16-17)11-18-13(19)9-15(10-14(18)20)6-3-4-7-15/h5,8H,2-4,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDUCTGQYJRJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN2C(=O)CC3(CCCC3)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)
![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)
![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)
![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)
![1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5515812.png)
![cis-4-[4-({4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]cyclohexanamine](/img/structure/B5515820.png)
![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)


![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)
